Di([1,1'-biphenyl]-4-yl)iodanium bromide
Description
Di([1,1'-biphenyl]-4-yl)iodanium bromide is a hypervalent iodonium salt characterized by a central iodine(III) atom bonded to two [1,1'-biphenyl]-4-yl groups and a bromide counterion. Such iodonium salts are pivotal in organic synthesis as arylating agents due to their ability to transfer aryl groups under mild conditions . The biphenyl substituents likely contribute to steric bulk, influencing crystal packing and intermolecular interactions, as seen in structurally related phosphonium salts .
Properties
CAS No. |
94590-86-0 |
|---|---|
Molecular Formula |
C24H18BrI |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
bis(4-phenylphenyl)iodanium;bromide |
InChI |
InChI=1S/C24H18I.BrH/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20;/h1-18H;1H/q+1;/p-1 |
InChI Key |
MQJWCAGGZFOZAH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)iodanium bromide typically involves the reaction of biphenyl with iodine and a bromide source under specific conditions. One common method is the oxidative addition of iodine to biphenyl in the presence of a bromide ion source, such as potassium bromide, under acidic conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Di([1,1’-biphenyl]-4-yl)iodanium bromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Di([1,1’-biphenyl]-4-yl)iodanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts with different counterions.
Reduction: It can be reduced to biphenyl and iodide ions.
Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can react with the iodonium ion under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific nucleophile or reagent used.
Scientific Research Applications
Di([1,1’-biphenyl]-4-yl)iodanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Di([1,1’-biphenyl]-4-yl)iodanium bromide exerts its effects involves the formation of a highly reactive iodonium ion. This ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved typically include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons:
- Central Atom and Charge:
- Iodonium salts (I⁺) exhibit higher electrophilicity compared to phosphonium (P⁺) and ammonium (N⁺) salts, enabling distinct reactivity in aryl transfer reactions .
- Phosphonium salts (e.g., tetra([1,1'-biphenyl]-4-yl)phosphonium bromide) demonstrate robust thermal stability and self-assembly via π-π stacking and hydrogen bonding, which may parallel iodonium salts' solid-state behavior .
Steric and Electronic Effects:
- Bulky biphenyl groups in iodonium and phosphonium salts hinder anion access to the cationic center, modulating reactivity. For example, the phosphonium salt in forms stacked columns with anions/solvents occupying voids, a feature likely shared by iodonium analogues.
- The spirobi[azepin]-4-ium bromide () highlights how steric bulk influences chirality and catalytic activity, suggesting iodonium derivatives could be tailored for enantioselective reactions.
Synthetic Utility:
- Iodonium salts are superior to ammonium salts in arylations due to iodine’s leaving-group ability. In contrast, ammonium salts (e.g., ) are preferred for ionic conductivity.
- Phosphonium salts excel in phase-transfer catalysis, whereas iodonium salts are niche reagents for photoredox and cross-coupling chemistry .
Crystallographic and Intermolecular Interaction Analysis
Crystal Packing:
- Tetra([1,1'-biphenyl]-4-yl)phosphonium bromide forms columnar stacks via biphenyl embraces, stabilized by C–H···Br⁻ and C–H···π interactions . Similar packing is anticipated for the iodonium analogue, though iodine’s larger size may alter void dimensions.
- Hirshfeld surface analysis in revealed that >60% of interactions in phosphonium salts are H-bonding, suggesting iodonium salts may prioritize halogen bonding (C–I···Br⁻) due to iodine’s polarizability.
Thermal Stability:
- Phosphonium salts with biphenyl groups decompose above 300°C , whereas iodonium salts typically exhibit lower thermal stability (∼150–200°C) due to weaker I–C bonds.
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